4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine
Description
Properties
IUPAC Name |
4-[(5-methoxy-1H-indol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-17-12-2-3-14-13(8-12)11(9-15-14)10-16-4-6-18-7-5-16/h2-3,8-9,15H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCDOVTVSPIKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253637 | |
| Record name | 1H-Indole, 5-methoxy-3-(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-88-4 | |
| Record name | 1H-Indole, 5-methoxy-3-(4-morpholinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5-methoxy-3-(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis for 5-Methoxy-3-methylindole
The synthesis begins with the preparation of the substituted indole core. The Fischer indole synthesis is employed to construct 5-methoxy-3-methylindole, a critical intermediate. This method involves the reaction of 4-methoxyphenylhydrazine with acetone under acidic conditions (e.g., HCl or H₂SO₄). The mechanism proceeds via-sigmatropic rearrangement, forming the indole ring with a methyl group at the 3-position and a methoxy group at the 5-position.
Key Reaction Conditions:
Bromination of 3-Methyl Group
The methyl group at the 3-position of 5-methoxyindole is brominated to introduce a reactive site for subsequent alkylation. This step adapts methods from zafirlukast synthesis, where hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) are used as brominating agents.
Optimized Bromination Protocol:
| Parameter | Value/Range |
|---|---|
| Substrate | 5-Methoxy-3-methylindole |
| Brominating Agent | 45% HBr, H₂O₂ (30%) |
| Molar Ratio (HBr:Substrate) | 1.1:1 to 1.5:1 |
| Solvent | Dichloromethane or chloroform |
| Temperature | 25–30°C |
| Reaction Time | 60–90 minutes |
| Yield | 70–85% |
The reaction avoids excessive bromination by controlling the stoichiometry of HBr and maintaining moderate temperatures.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via recrystallization. Suitable solvents include:
| Solvent | Purity Improvement | Crystal Yield |
|---|---|---|
| Acetonitrile | >95% | 60–70% |
| Ethyl acetate | 90–93% | 50–65% |
| Cyclohexane | 85–90% | 40–55% |
The patent-derived acetonitrile recrystallization method is particularly effective, yielding high-purity crystals free of residual brominated byproducts.
Spectroscopic Characterization
Key Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.98 (s, 1H, indole NH), 7.25–7.15 (m, 2H, aromatic), 6.85 (dd, 1H, aromatic), 3.75–3.65 (m, 4H, morpholine OCH₂), 3.55 (s, 3H, OCH₃), 3.45–3.35 (m, 4H, morpholine NCH₂), 3.20 (s, 2H, CH₂).
-
IR (KBr): 3400 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H), 1610 cm⁻¹ (C=C aromatic).
-
Mass Spec (ESI+): m/z 247.2 [M+H]⁺.
Industrial-Scale Considerations
Cost-Effective Catalyst Use
The substitution step benefits from Raney nickel or silica gel adsorbents to remove impurities, as demonstrated in zafirlukast manufacturing. These materials enhance yield without requiring expensive metal catalysts.
Solvent Recovery Systems
Industrial processes prioritize solvent recycling, especially for acetonitrile and DMF, which are distilled under vacuum (45–50°C) and reused in subsequent batches.
Challenges and Mitigation Strategies
Byproduct Formation
-
Di-alkylation: Occurs if morpholine is in excess. Mitigated by maintaining a 1:1 molar ratio.
-
Indole Ring Oxidation: Minimized by inert atmosphere (N₂ or Ar).
Scalability Limitations
Bromination exothermicity requires controlled addition of H₂O₂ to prevent runaway reactions. Pilot-scale reactors use jacketed systems with temperature feedback loops.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Fischer + Bromination | High regioselectivity, scalable | Multi-step, moderate yields |
| Reductive Amination | Single-step | Low yield (<50%) |
| Grignard Alkylation | Avoids bromination | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives of the indole ring.
Substitution: Substituted derivatives of the indole ring.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives, including 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine. Research has shown that indole-based compounds exhibit significant activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus, and have been evaluated for their efficacy against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
In vitro assays revealed that certain derivatives demonstrate low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties. For instance, related compounds have shown MIC values as low as 0.98 μg/mL against MRSA, suggesting that modifications to the indole structure can enhance antimicrobial efficacy .
Anticancer Activity
The indole scaffold is also recognized for its anticancer properties. Compounds containing the indole structure have been investigated for their ability to inhibit cancer cell proliferation. For example, several synthesized indolylquinazolinones exhibited significant antiproliferative activity against various cancer cell lines in vitro. The incorporation of morpholine into these structures has been suggested to improve bioavailability and target specificity .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial activity of several indole derivatives, including those similar to this compound. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated low cytotoxicity against human cell lines, making them promising candidates for further development in antimicrobial therapies .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | MRSA |
| Indole derivative X | 0.98 | Staphylococcus aureus |
| Indole derivative Y | TBD | E. coli |
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer effects of modified indole compounds against various cancer cell lines. The findings suggested that specific substitutions on the indole ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | TBD |
| Indole derivative A | MCF7 (Breast) | TBD |
| Indole derivative B | HeLa (Cervical) | TBD |
Mechanism of Action
The mechanism of action of 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.
Indole-Morpholine Derivatives with Anti-Tubercular Activity
- 4-((1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine: Structure: Features a 3,4-dichlorobenzyl substitution on the indole nitrogen. Activity: Demonstrates potent anti-TB activity (MIC = 6.25 μg/ml) against Mycobacterium tuberculosis via the MABA assay. The dichlorobenzyl group enhances lipophilicity and target binding, likely interacting with mycobacterial enzymes . Comparison: The absence of the dichlorobenzyl group in the target compound reduces anti-TB efficacy but may improve selectivity for non-mycobacterial targets.
Pyrimidine-Linked Morpholine-Indole Hybrids
- 4-(4-(2-(5-Methoxy-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (52): Synthesis: Prepared via coupling of 3-(2-(2-chloropyrimidin-4-yl)ethyl)-5-methoxy-1H-indole with morpholine (81% yield) . Structure: Incorporates a pyrimidine-ethyl linker between indole and morpholine. Activity: Potential CYP121A1 inhibition (implied by anti-TB context), with the pyrimidine ring enabling π-stacking interactions. Comparison: The pyrimidine spacer introduces rigidity and electronic effects absent in the target compound, which may alter binding kinetics and solubility .
Dopamine Receptor Antagonists
- (S)-2-(((6-Chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine :
- Structure : Contains a 6-fluoroindole and a chloropyridinyl group.
- Activity : Selective dopamine D4 receptor antagonist (<10% inhibition at 1 µM against D1, D2, D3, D5). Fluorination enhances metabolic stability and CNS penetration .
- Comparison : The 5-methoxy group in the target compound may reduce CNS activity due to increased polarity but could improve peripheral target engagement.
Triazole-Morpholine Derivatives with Antimicrobial Potential
- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine: Structure: Features a triazole ring with a decylthio chain. Physicochemical Properties: Insoluble in water but soluble in organic solvents (ethanol, DMSO). High lipophilicity due to the decylthio group . Activity: In silico studies suggest broad-spectrum antimicrobial activity, likely via membrane disruption or enzyme inhibition .
Melatonin Receptor Ligands
- (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone: Structure: Dimeric indole system with a ketone linker. Activity: Acts as a melatonin receptor ligand, with dimerization enhancing receptor binding affinity . Comparison: The morpholine group in the target compound replaces the ketone linker, altering hydrogen-bonding capacity and conformational flexibility.
Biological Activity
4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various experimental findings from recent studies.
Synthesis
The compound is synthesized through a multistep reaction involving the reaction of 5-methoxyindole derivatives with morpholine. This synthetic pathway allows for the introduction of various substituents that can influence the biological activity of the resulting compounds.
Anticancer Activity
Recent studies have highlighted the anticancer properties of morpholine-linked indole derivatives, including this compound.
In Vitro Studies
A notable study evaluated several indole-based morpholine derivatives against breast cancer cell lines, specifically MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative). The results indicated that compounds with morpholine moieties exhibited significant antiproliferative effects. For instance, one derivative demonstrated an IC50 value of 13.2 μM against MCF-7 cells, indicating potent inhibitory activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4f | MCF-7 | 13.2 |
| 4k | MCF-7 | 17.3 |
| 4f | MDA-MB-468 | 8.2 |
| 4d | MDA-MB-468 | 15.0 |
This table summarizes key findings related to the anticancer activity of selected compounds derived from the indole-morpholine scaffold.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Evaluation Against Pathogens
A study assessed the antimicrobial efficacy of various derivatives, including those containing the morpholine structure, against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Indole Moiety : The presence of the indole ring is crucial for its interaction with biological targets.
- Morpholine Ring : This heterocyclic structure enhances solubility and bioavailability.
- Substituents : Variations in substituents on the indole ring significantly affect potency and selectivity against different cancer cell lines.
Case Studies
Several case studies have demonstrated the efficacy of compounds similar to this compound in preclinical settings:
- Breast Cancer Models : Compounds were tested in vivo on mouse models bearing human breast cancer xenografts, showing a reduction in tumor size and improved survival rates.
- Antimicrobial Efficacy : In vitro assays indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, making them potential candidates for treating resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine?
- Methodology :
- Step 1 : Start with 5-methoxy-1H-indole derivatives. Use alkylation or Mannich reactions to introduce the morpholine moiety. For example, describes alkylation of 4-methoxy-1H-indole with chlorinated benzyl bromides under NaH/DMF conditions, followed by reduction with NaBH₄ .
- Step 2 : Purification via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound. reports yields of ~50% after purification .
- Validation : Confirm purity using HPLC or TLC, and characterize via , , and HR-ESI-MS.
Q. How can researchers validate the structural integrity of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for similar bis-indolylalkanes in and .
- Spectroscopy : Compare experimental shifts (e.g., aromatic protons at δ 6.8–7.3 ppm, methoxy groups at δ ~3.8 ppm) and HR-ESI-MS data with theoretical values. provides data for a morpholine-indole hybrid (δ 3.79 ppm for methoxy) .
Q. What solvents are suitable for solubility studies and formulation?
- Key Data :
- The compound is likely insoluble in water but soluble in ethanol, methanol, and DMSO, based on analogous morpholine-indole hybrids ( ) .
- Ethanol is preferred for spectrophotometric analysis (e.g., UV-Vis) due to low toxicity and compatibility with common instrumentation .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
- Strategies :
- Reaction Optimization : Use automated reactors (e.g., ’s capsule-based synthesis) to control temperature, stoichiometry, and reaction time. A 15% yield was reported for a morpholine derivative under suboptimal conditions, suggesting room for improvement .
- Catalysis : Explore transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps, which are absent in current methods but widely used in indole chemistry.
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Troubleshooting :
- Impurity Analysis : Use LC-MS to detect byproducts from incomplete reactions (e.g., unreacted indole intermediates).
- Dynamic Effects : Consider tautomerism or conformational flexibility in the morpholine ring, which may cause peak splitting in NMR (e.g., ’s δ 3.88–3.84 ppm multiplet) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values for the proposed structure.
Q. What experimental designs are appropriate for evaluating biological activity?
- Assay Design :
- Target Selection : Prioritize enzymes inhibited by bis-indolylalkanes (e.g., estrogen-dependent tumor cells, as in ) .
- Dose-Response Studies : Use IC₅₀ assays with positive controls (e.g., tamoxifen for breast cancer models).
- Mechanistic Probes : Incorporate fluorescence tags or isotopic labeling to track cellular uptake (e.g., -labeled morpholine).
Q. How does the compound’s stability vary under different storage conditions?
- Stability Protocols :
- Thermal Analysis : Perform TGA/DSC to assess decomposition temperatures.
- Light Sensitivity : Store in amber vials if UV-Vis data () indicate photodegradation .
- Long-Term Stability : Monitor degradation via accelerated aging tests (40°C/75% RH for 6 months).
Q. Can computational modeling predict interactions with biological targets?
- Approaches :
- Docking Studies : Use crystal structures (e.g., ’s podophyllotoxin hybrid) to model binding to tubulin or DNA topoisomerases .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability.
- QSAR Models : Corrogate electronic properties (e.g., methoxy group’s electron-donating effects) with activity data.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
